

Chelidoneine: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

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Compound of Interest

Compound Name: Chelidoneine

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Abstract

Chelidoneine is a prominent benzophenanthridine alkaloid primarily sourced from *Chelidonium majus* L., commonly known as greater celandine. This document provides a comprehensive technical overview of **chelidoneine**, covering its natural distribution, detailed extraction and purification methodologies, and its mechanisms of action with a focus on its anticancer properties. Quantitative data on alkaloid content and biological activity are presented in tabular format for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key analytical and biological assays and visualizes the principal signaling pathways modulated by **chelidoneine** through Graphviz diagrams.

Natural Sources of Chelidoneine

The primary and most significant natural source of **chelidoneine** is the perennial herbaceous plant *Chelidonium majus* L., belonging to the Papaveraceae family.[1][2] This plant is native to Europe and Western Asia and has been introduced to North America.[3] **Chelidoneine** is one of several isoquinoline alkaloids present in the plant, which also include coptisine, sanguinarine, chelerythrine, and berberine.[3][4]

The concentration of **chelidoneine** and other alkaloids varies significantly depending on the plant organ, developmental stage, and environmental conditions. The roots and the

characteristic orange-yellow latex of *C. majus* are reported to have the highest concentrations of alkaloids.

Quantitative Distribution of Chelidoneine and Total Alkaloids

The following table summarizes the quantitative data on the distribution of **chelidoneine** and total alkaloids in various parts of *Chelidonium majus*.

Plant Part	Analyte	Concentration Range	Reference(s)
Aerial Parts (Herb)	Total Alkaloids	0.27% - 2.25% of dry weight	
Chelidoneine	115.9 - 1780.7 mg/100g of dry matter		
Chelidoneine	134.3 mg/100g (in non-protein fraction of water extract)		
Roots	Total Alkaloids	3% - 4% of dry weight	
Chelidoneine	Higher concentration than in aerial parts		
Latex	Total Alkaloids	9 times higher than in roots; 32 times higher than in leaves	

Extraction and Purification Methods

A variety of methods have been developed for the extraction and purification of **chelidoneine** from *Chelidonium majus*. These range from classical solvent-based techniques to more advanced chromatographic and supercritical fluid extraction methods.

Solvent Extraction

Conventional solvent extraction is a common primary step. The choice of solvent and method significantly impacts the yield and purity of the extracted alkaloids.

- **Maceration and Soxhlet Extraction:** These methods often employ methanol or ethanol, sometimes acidified to facilitate the extraction of alkaloids in their salt form.
- **Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE):** These techniques can improve extraction efficiency and reduce solvent consumption and extraction time.

Acid-Base Extraction

This classical technique leverages the basic nature of alkaloids. The plant material is first extracted with an acidified aqueous solution to protonate the alkaloids, rendering them water-soluble. The aqueous extract is then basified, causing the alkaloids to precipitate or become soluble in an organic solvent, allowing for their separation from other plant constituents. A typical protocol involves:

- Refluxing the plant material with an aqueous ethanol solution.
- Concentrating the extract and adjusting the pH to 1.5-4.5 with phosphoric acid to precipitate impurities.
- Filtering and adjusting the filtrate to pH 9-11.5 with sodium hydroxide.
- Extracting with an immiscible organic solvent such as chloroform.

Supercritical Fluid Extraction (SFE)

SFE using supercritical CO₂ (scCO₂) is a green alternative for alkaloid extraction. **Chelidone** has been found to be highly soluble in scCO₂, allowing for its selective extraction. By modifying parameters such as pressure, temperature, and the use of co-solvents (e.g., ethanol or isopropanol with diethylamine), fractionation of different alkaloids can be achieved.

Chromatographic Purification

Following initial extraction, various chromatographic techniques are employed for the isolation and purification of **chelidone**.

- Thin-Layer Chromatography (TLC): TLC is used for both qualitative and quantitative analysis of **chelidone** and other alkaloids in extracts.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the quantitative determination of **chelidone** in plant extracts.
- Centrifugal Partition Chromatography (CPC): CPC, a liquid-liquid chromatography technique, has been successfully used for the rapid isolation of several alkaloids from *C. majus*, including **chelidone**. A common solvent system for this is chloroform/methanol/0.3 M hydrochloric acid.

Biological Activity and Signaling Pathways

Chelidone exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.

Anticancer Activity and IC50 Values

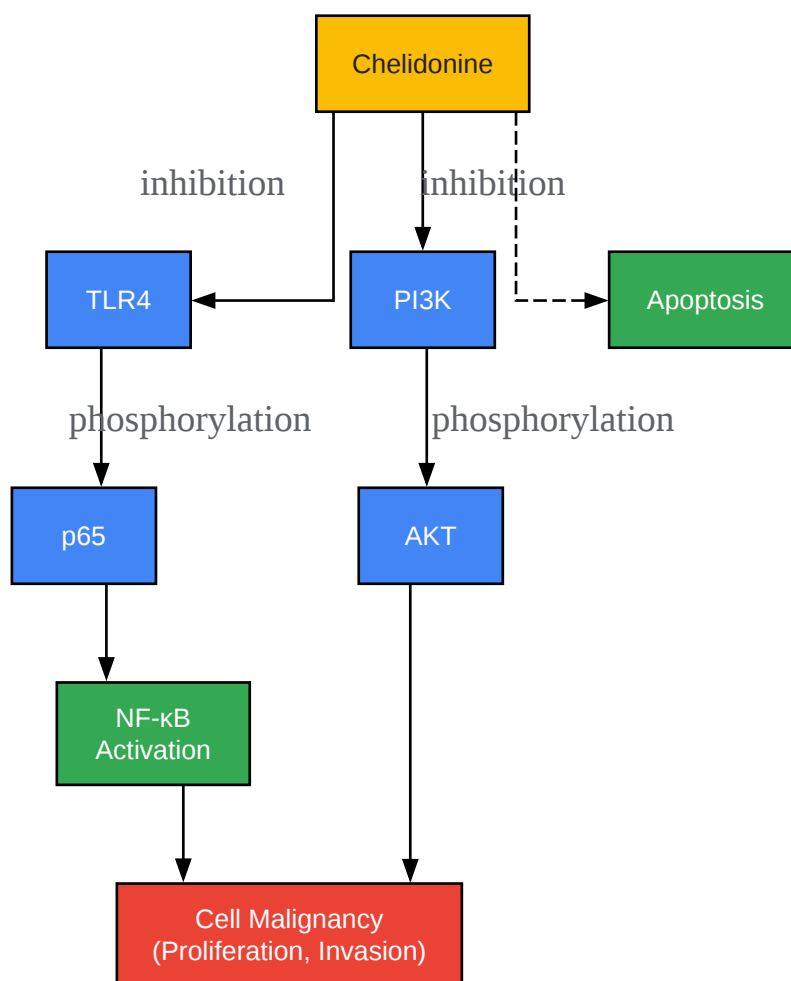
The following table presents the half-maximal inhibitory concentration (IC50) values of **chelidone** in different cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Reference(s)
MEL270	Melanoma	~1-2 (at 48h)	
C918	Melanoma	~1-2 (at 48h)	
FaDu	Head and Neck Squamous Cell Carcinoma	~1	
HLaC78	Head and Neck Squamous Cell Carcinoma	~1.6	
CEM/ADR5000	Doxorubicin-resistant Leukemia	Not specified, but reverses resistance	
Caco-2	Colorectal Adenocarcinoma	Not specified, but reverses resistance	
HIV-I Reverse Transcriptase	(Enzyme Inhibition)	200 μg/ml	

Key Signaling Pathways Modulated by Chelidone

Chelidone exerts its anticancer effects by modulating several key signaling pathways.

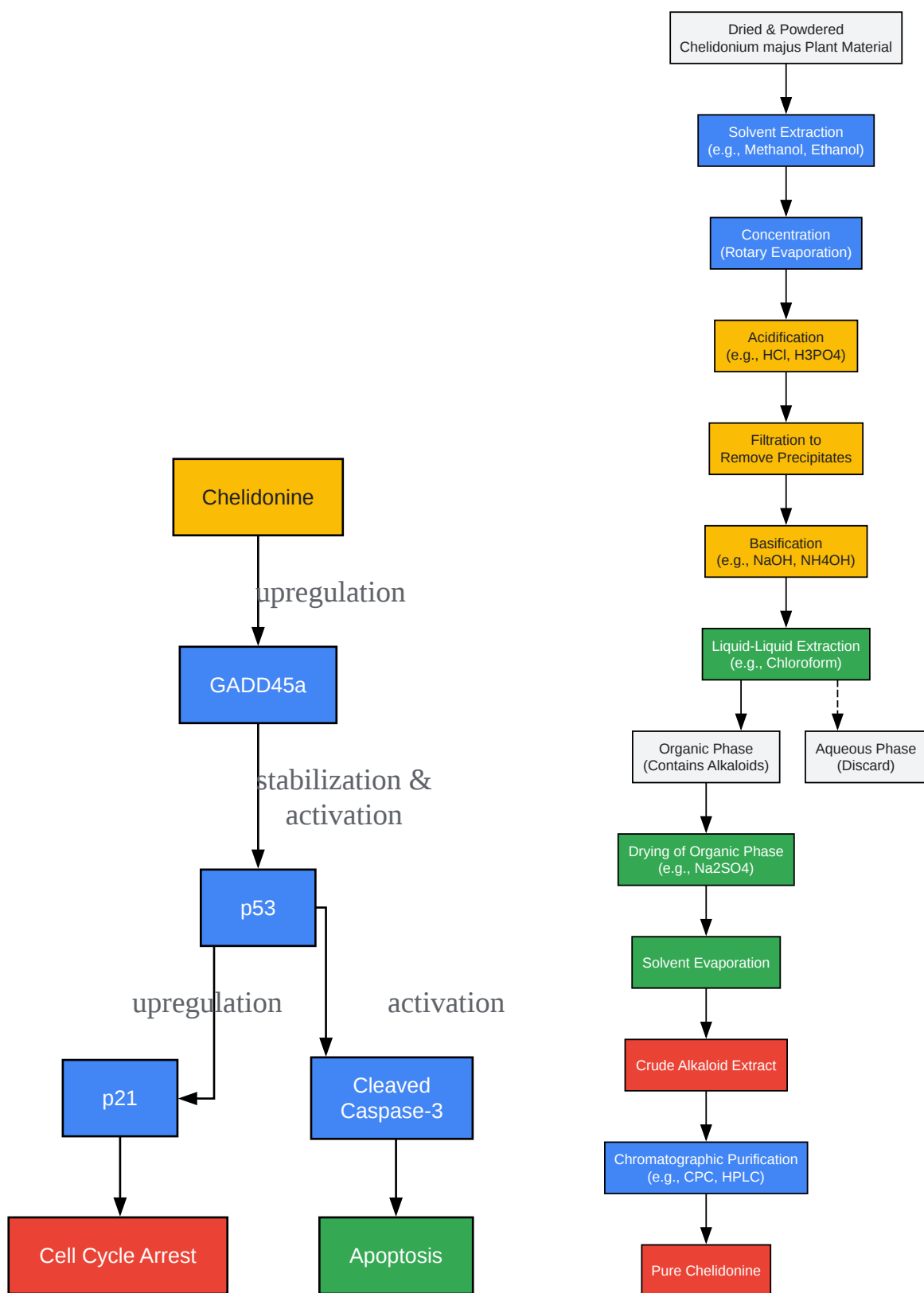
In melanoma cells, **chelidone** has been shown to suppress malignancy by inactivating the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. This leads to decreased cell viability and proliferation, and the induction of apoptosis. It achieves this by downregulating the protein levels of TLR4, phosphorylated p65 (a subunit of NF-κB), phosphorylated PI3K, and phosphorylated AKT.



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Caption: Inhibition of TLR4/NF-κB and PI3K/AKT pathways by **chelidonine**.

In pancreatic cancer cells, **chelidonine** induces apoptosis through the GADD45a-p53 pathway. It upregulates the expression of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates the tumor suppressor protein p53. Activated p53 then upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and activates the caspase cascade, culminating in apoptosis.



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